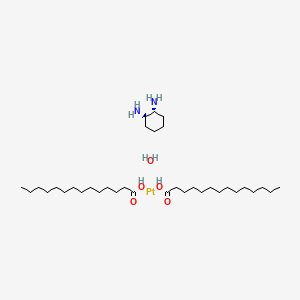
(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SM-11355 (hydrate), also known as Miriplatin hydrate, is a platinum-based chemotherapy agent. It belongs to the class of alkylating agents and is primarily used in the treatment of hepatocellular carcinoma (HCC). This compound is highly lipophilic and can be suspended in iodized oil for intra-arterial administration, making it effective in targeting liver tumors .
Preparation Methods
The synthesis of SM-11355 (hydrate) involves the reaction of platinum complexes with specific ligands. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared by reacting platinum with cyclohexane-1,2-diamine and tetradecanoic acid to form the platinum complex, which is then hydrated to obtain SM-11355 (hydrate) .
Chemical Reactions Analysis
SM-11355 (hydrate) undergoes several types of chemical reactions, primarily involving its platinum center. The major reactions include:
Alkylation: The platinum center forms covalent bonds with DNA, leading to the formation of platinum-DNA adducts. .
Substitution: The ligands around the platinum center can be substituted under specific conditions, altering the compound’s reactivity and efficacy.
Reduction: The platinum center can undergo reduction reactions, which may affect its stability and activity.
Common reagents used in these reactions include iodized oil (Lipiodol) for suspension and various solvents for dissolution. The major products formed from these reactions are platinum-DNA adducts, which lead to apoptosis in cancer cells .
Scientific Research Applications
SM-11355 (hydrate) has several scientific research applications, particularly in the field of medicine:
Chemotherapy: It is used as a chemotherapeutic agent for treating hepatocellular carcinoma. .
Cancer Research: Researchers study its mechanism of action, efficacy, and safety in various clinical trials. .
Drug Development: SM-11355 (hydrate) serves as a model compound for developing new platinum-based chemotherapeutic agents with improved efficacy and reduced side effects
Mechanism of Action
The mechanism of action of SM-11355 (hydrate) involves the formation of platinum-DNA adducts. Upon administration, the compound is taken up by cancer cells, where the platinum center binds to DNA, forming covalent bonds. This binding interferes with DNA replication and transcription, leading to the formation of DNA cross-links and ultimately inducing apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
SM-11355 (hydrate) is unique compared to other platinum-based chemotherapeutic agents due to its high lipophilicity and ability to be suspended in iodized oil. Similar compounds include:
Cisplatin: A widely used platinum-based chemotherapeutic agent with a different ligand structure and lower lipophilicity.
Carboplatin: Another platinum-based agent with a different ligand structure, known for its reduced nephrotoxicity compared to cisplatin.
Oxaliplatin: A platinum-based agent used primarily for colorectal cancer, with a different ligand structure and mechanism of action.
SM-11355 (hydrate) stands out due to its specific application in hepatocellular carcinoma and its unique formulation for intra-arterial administration .
Properties
Molecular Formula |
C34H72N2O5Pt |
|---|---|
Molecular Weight |
784.0 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate |
InChI |
InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/t;;5-,6-;;/m..1../s1 |
InChI Key |
RQSAWSLANLAEDK-GSEQGPDBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CC[C@H]([C@@H](C1)N)N.O.[Pt] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















